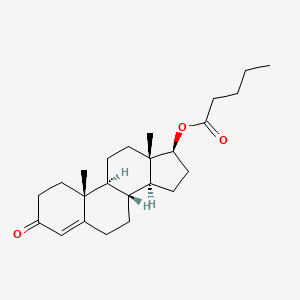
Testosterone Valerate
Overview
Description
Testosterone Valerate, also known as testosterone pentanoate or androst-4-en-17β-ol-3-one 17β-valerate, is a synthetic, steroidal androgen and an androgen ester . It is specifically the C17β valerate ester of testosterone and is used in veterinary medicine .
Synthesis Analysis
Testosterone Valerate is a synthetic, steroidal androgen and an androgen ester . It is the C17β valerate ester of testosterone . It is administered via intramuscular injection and acts as a long-lasting prodrug of testosterone . The medication is available as a component of the veterinary drug Deposterona .Molecular Structure Analysis
The molecular formula of Testosterone Valerate is C24H36O3 . It has an average mass of 372.541 Da and a monoisotopic mass of 372.266449 Da .Physical And Chemical Properties Analysis
Testosterone Valerate has a molecular formula of C24H36O3 . Its molar mass is 372.549 g·mol −1 .Scientific Research Applications
Effects on Sex Hormone Receptors in Postmenopausal Women : Testosterone added to estrogen treatment influences the expression of sex hormone receptors in the endometrium of postmenopausal women. This suggests a role in regulating endometrial proliferation and differentiation (Zang et al., 2008).
Impact on Disease Outcomes Related to Testosterone Levels : Research shows the genetic determinants of testosterone levels differ between sexes and influence metabolic diseases and cancer outcomes. This highlights testosterone's role in disease impacts, particularly in relation to sex-specific genetic analyses (Ruth et al., 2020).
Influence on Lipolysis Signaling Pathways : Testosterone treatment affects the expression of proteins and genes involved in lipolysis signaling pathways in the adipose tissue of postmenopausal women. This can influence lipolytic activity and may promote fat accumulation (Zang et al., 2007).
History of Testosterone Discovery and Development : The historical perspective on testosterone discovery and clinical use provides insights into its development over the years and its significance as a hormone (Nieschlag & Nieschlag, 2019).
Effects on Memory Function : Adding testosterone to estrogen therapy in oophorectomized women has been shown to have negative effects on immediate verbal memory, indicating its influence on cognitive functions (Möller et al., 2010).
Effect on Uterus in Treatment with Estrogen and Testosterone : Long-term simultaneous exposure to testosterone and estrogen in adult female rats showed significant changes in the uterus, highlighting testosterone's role in reproductive health (Ramos et al., 2007).
Role in Sexual Function and Dysfunction : Testosterone plays a crucial role in sexual function, influencing erectile physiology and sexual response. Its therapeutic potential in treating androgen-dependent sexual dysfunction is significant (Podlasek et al., 2016).
Effects on Insulin Sensitivity in Postmenopausal Women : Testosterone treatment in postmenopausal women can induce insulin resistance and affect serum lipid profiles, but may increase lean body mass (Zang et al., 2006).
Historical Perspective on Testosterone Deficiency : Understanding the historical context of testosterone research provides insights into its development and clinical applications, highlighting its significance beyond being just a 'male hormone' (Nieschlag & Nieschlag, 2014).
Mechanism of Action
Safety and Hazards
Testosterone therapy has various risks, including worsening sleep apnea, causing acne or other skin reactions, stimulating noncancerous growth of the prostate (benign prostatic hyperplasia), and growth of existing prostate cancer . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .
Future Directions
Testosterone replacement therapy is a debated topic with important clinical implications . The safety and effectiveness of testosterone supplementation have not been clearly defined . There is a need for evidence-based diagnosis and treatment monitoring guidelines . Future research should focus on the risks and benefits of treatment in different patient populations (e.g., the elderly) and the potential role of new delivery systems .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-4-5-6-22(26)27-21-10-9-19-18-8-7-16-15-17(25)11-13-23(16,2)20(18)12-14-24(19,21)3/h15,18-21H,4-14H2,1-3H3/t18-,19-,20-,21-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNQPYVHDCHENM-CGRIZKAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185204 | |
| Record name | Testosterone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3129-43-9 | |
| Record name | Testosterone, valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SF23403A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexahydropyrazolo[1,2-a]pyrazole](/img/structure/B1619324.png)

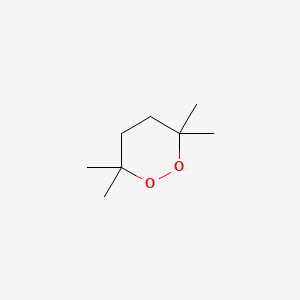

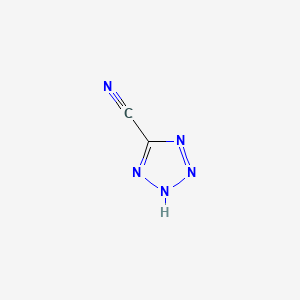
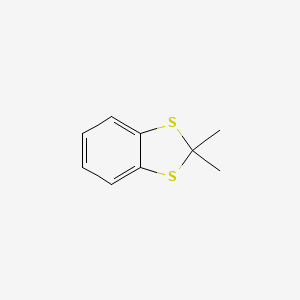
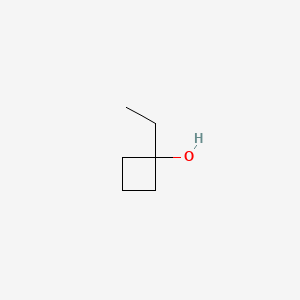
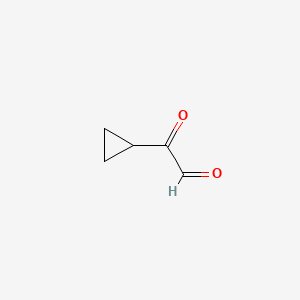
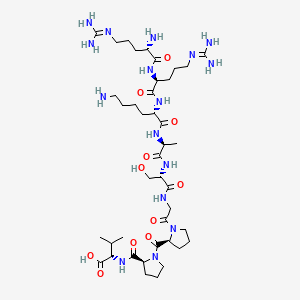
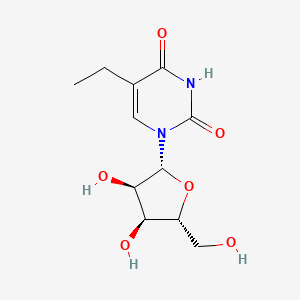
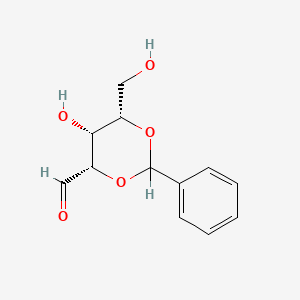

![N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine](/img/structure/B1619346.png)
